molecular formula C15H20N4O B7058740 N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B7058740
M. Wt: 272.35 g/mol
InChI Key: QOKCKFPETYQGLV-UHFFFAOYSA-N
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Description

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a triazole ring and a trimethylphenyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Methyl Group: The methyl group is introduced to the triazole ring via alkylation using methyl iodide or a similar methylating agent.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the triazole derivative with 2-(2,4,6-trimethylphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The trimethylphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-phenylacetamide
  • N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4-dimethylphenyl)acetamide

Uniqueness

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the trimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer enhanced stability, solubility, and binding properties compared to similar compounds.

Properties

IUPAC Name

N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-2-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-10-5-11(2)13(12(3)6-10)7-15(20)16-8-14-17-9-19(4)18-14/h5-6,9H,7-8H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKCKFPETYQGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(=O)NCC2=NN(C=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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